molecular formula C13H18N2O4 B2622510 Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate CAS No. 380343-07-7

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate

Cat. No.: B2622510
CAS No.: 380343-07-7
M. Wt: 266.297
InChI Key: CGZZUSCOZCYYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate is a chemical compound that belongs to the class of nicotinates This compound is characterized by the presence of an ethyl ester group, an ethoxycarbonylamino group, and two methyl groups attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate typically involves multi-step organic reactions. One common method involves the esterification of 5-amino-2,6-dimethylnicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Similar in structure but lacks the ethoxycarbonylamino group.

    Methyl 2,6-dimethylnicotinate: Similar but has a methyl ester group instead of an ethyl ester group.

    Ethyl 5-amino-2,6-dimethylnicotinate: Similar but lacks the ethoxycarbonyl group.

Uniqueness

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate is unique due to the presence of both the ethoxycarbonylamino group and the ethyl ester group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(ethoxycarbonylamino)-2,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-12(16)10-7-11(9(4)14-8(10)3)15-13(17)19-6-2/h7H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZZUSCOZCYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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